[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl](propyl)amine
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Overview
Description
(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a pyrazole ring substituted with a 3-methyl-1-propyl group and a propylamine group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-propyl-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-ylamine: A similar compound with a different substitution pattern on the pyrazole ring.
3-methyl-1-phenyl-1H-pyrazol-5-amine: Another pyrazole derivative with a phenyl group instead of a propyl group.
Uniqueness
(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(3-methyl-1-propylpyrazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-4-6-12-8-11-9-14(7-5-2)13-10(11)3/h9,12H,4-8H2,1-3H3 |
InChI Key |
YPEFOBBXDDADEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CN(N=C1C)CCC |
Origin of Product |
United States |
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